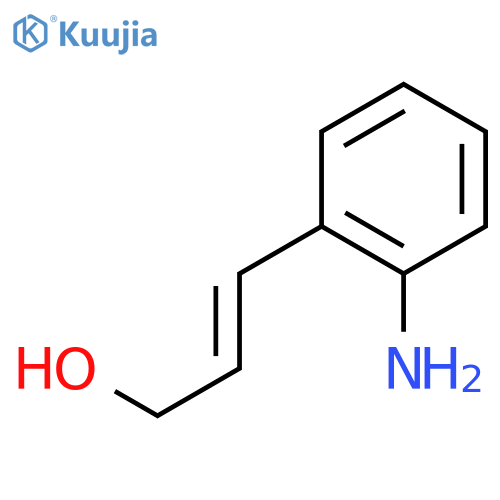

Cas no 153896-10-7 (3-(2-aminophenyl)prop-2-en-1-ol)

153896-10-7 structure

商品名:3-(2-aminophenyl)prop-2-en-1-ol

3-(2-aminophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-ol, 3-(2-aminophenyl)-

- 3-(2-aminophenyl)prop-2-en-1-ol

- 2-Propen-1-ol,3-(2-aminophenyl)-,(2E)-(9CI)

- 195191-58-3

- (2E)-3-(2-AMINOPHENYL)PROP-2-EN-1-OL

- 153896-10-7

- AKOS006338492

- (E)-3-(2-aminophenyl)prop-2-en-1-ol

- EN300-245698

-

- インチ: InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+

- InChIKey: MNWRXKPXEPZBNB-HWKANZROSA-N

- ほほえんだ: C1=CC=C(C(=C1)C=CCO)N

計算された属性

- せいみつぶんしりょう: 149.08413

- どういたいしつりょう: 149.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 46.25

3-(2-aminophenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-245698-1.0g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Enamine | EN300-245698-0.1g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 0.1g |

$317.0 | 2024-06-19 | |

| Enamine | EN300-245698-2.5g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 2.5g |

$1791.0 | 2024-06-19 | |

| Enamine | EN300-245698-0.25g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 0.25g |

$452.0 | 2024-06-19 | |

| Enamine | EN300-245698-1g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 1g |

$914.0 | 2023-09-15 | |

| Aaron | AR02806B-10g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 10g |

$5428.00 | 2023-12-15 | |

| Aaron | AR02806B-50mg |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 50mg |

$317.00 | 2025-02-15 | |

| Aaron | AR02806B-2.5g |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 2.5g |

$2488.00 | 2025-02-15 | |

| 1PlusChem | 1P027ZXZ-100mg |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 100mg |

$454.00 | 2023-12-21 | |

| 1PlusChem | 1P027ZXZ-500mg |

3-(2-aminophenyl)prop-2-en-1-ol |

153896-10-7 | 95% | 500mg |

$944.00 | 2023-12-21 |

3-(2-aminophenyl)prop-2-en-1-ol 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

153896-10-7 (3-(2-aminophenyl)prop-2-en-1-ol) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量